
5-Bromo-4-chloropyrimidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloropyrimidine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H2BrClN2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloropyrimidine-2-carbaldehyde typically involves the halogenation of pyrimidine derivatives. One common method is the bromination and chlorination of pyrimidine-2-carbaldehyde. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to achieve the desired substitution at the 5 and 4 positions, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in a solid form.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloropyrimidine-2-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the aldehyde group to carboxylic acids or alcohols, respectively.
Scientific Research Applications
5-Bromo-4-chloropyrimidine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme mechanisms and interactions due to its ability to form covalent bonds with active site residues.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloropyrimidine-2-carbaldehyde involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyrimidine: Similar in structure but lacks the aldehyde group.
4-Chloro-5-methylpyrimidine: Contains a methyl group instead of a bromine atom.
2,4-Dichloro-5-bromopyrimidine: Similar halogenation pattern but lacks the aldehyde group.
Uniqueness
5-Bromo-4-chloropyrimidine-2-carbaldehyde is unique due to the presence of both bromine and chlorine atoms along with an aldehyde group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C5H2BrClN2O |
|---|---|
Molecular Weight |
221.44 g/mol |
IUPAC Name |
5-bromo-4-chloropyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C5H2BrClN2O/c6-3-1-8-4(2-10)9-5(3)7/h1-2H |
InChI Key |
ABKUJRWQEYIGRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)C=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


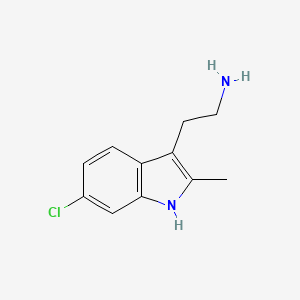

![2-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid](/img/structure/B13564600.png)
![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)
![1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one](/img/structure/B13564617.png)

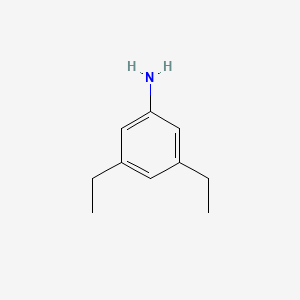
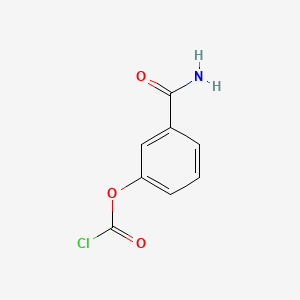
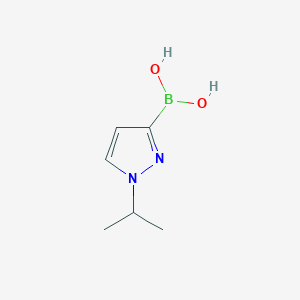

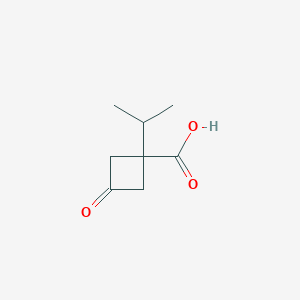
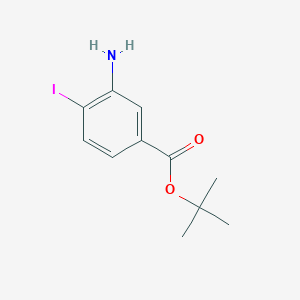
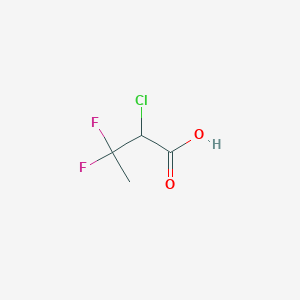
![2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid](/img/structure/B13564672.png)
